molecular formula C24H21N3O2 B2883306 2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide CAS No. 898433-69-7

2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2883306
CAS No.: 898433-69-7
M. Wt: 383.451
InChI Key: YCKVDVIEMKWDQP-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a fused bicyclic aromatic system. Its molecular formula is C24H21N3O2, with a molecular weight of 383.45 g/mol. The compound features a 4-methylbenzoyl group at position 3 and a 4-methylphenyl carboxamide substituent at position 1 of the indolizine core.

The compound’s structure has been validated using advanced analytical techniques such as X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (NMR, IR). Computational studies, including density functional theory (DFT), have been employed to predict its electronic properties and reactivity .

Properties

IUPAC Name

2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-6-10-17(11-7-15)23(28)22-21(25)20(19-5-3-4-14-27(19)22)24(29)26-18-12-8-16(2)9-13-18/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKVDVIEMKWDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The unique structural features of this compound, including the indolizine core and various substituents, contribute to its biological efficacy.

  • Molecular Formula : C24_{24}H21_{21}N3_{3}O2_{2}
  • Molecular Weight : 397.41 g/mol
  • Structure : The compound features an amino group, a 4-methylbenzoyl group, and a 4-methylphenyl moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds within the indolizine class, including this compound, exhibit significant anticancer activities. Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In vitro studies have demonstrated that the compound exhibits a dose-dependent cytotoxic effect on these cell lines. The half-maximal inhibitory concentration (IC50_{50}) values are crucial for evaluating its potency:

Cell LineIC50_{50} (µM)
HCT-1165.0
MCF-77.5
HeLa6.0

These values indicate that the compound is particularly effective against HCT-116 cells, suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its effects involves several pathways:

  • Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G0/G1 and G2/M phase arrest in cancer cells, indicating its role in disrupting normal cell cycle progression.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in both wild-type and mutant p53 cell lines, which is critical for its anticancer activity.
  • Inhibition of Key Proteins : Further research is needed to elucidate its interactions with specific proteins involved in cancer progression, such as MDM2 and p53.

Study 1: Cytotoxicity Evaluation

In a comparative study assessing the cytotoxicity of various indolizine derivatives, this compound was evaluated alongside other compounds. Results indicated that it exhibited superior activity against MCF-7 and HCT-116 cell lines compared to structurally similar compounds.

Study 2: Structure-Activity Relationship (SAR)

An SAR analysis was conducted to understand how modifications in the structure influence biological activity. It was found that substituents on the indolizine core significantly affected the potency against cancer cell lines. The presence of a methyl group at the para position on the phenyl ring was identified as a key feature enhancing activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide with structurally analogous indolizine derivatives. Key differences in substituents, molecular properties, and reported activities are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name R1 (Position 3) R2 (Position 1) Molecular Formula Molecular Weight (g/mol) Key References
This compound 4-methylbenzoyl 4-methylphenyl C24H21N3O2 383.45
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 4-methoxybenzoyl 2-chlorophenyl C23H18ClN3O3 419.87
2-Amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide 4-ethylbenzoyl 3-methoxyphenyl C25H23N3O3 413.48
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-nitrobenzoyl 4-ethylphenyl C24H20N4O4 428.44

Structural and Electronic Differences

Substituent Effects on Reactivity: The 4-methylbenzoyl group in the target compound provides moderate electron-donating effects via the methyl substituent, enhancing stability compared to electron-withdrawing groups like 3-nitrobenzoyl (e.g., in ). The 4-methylphenyl carboxamide group (target compound) balances lipophilicity and solubility, whereas the 2-chlorophenyl group () introduces steric hindrance and polarity, which may reduce membrane permeability.

Conformational Analysis :

  • Studies using NMR and X-ray crystallography (e.g., ORTEP-III ) reveal that substituents like 4-ethylbenzoyl () induce slight torsional distortions in the indolizine core due to increased bulkiness. This contrasts with the planar conformation observed in the target compound.

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